molecular formula C18H23NO3S B2395302 cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448053-89-1

cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

カタログ番号 B2395302
CAS番号: 1448053-89-1
分子量: 333.45
InChIキー: CXMVDRQLGQZQCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in drug development.

科学的研究の応用

Synthesis Techniques and Intermediates

A variety of synthetic strategies and intermediates involving cyclobutyl compounds and related structures have been explored in scientific research, demonstrating the versatility and importance of these molecules in organic synthesis.

  • New Synthesis Methods : An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride illustrates a novel strategy involving stereoselective electrophilic addition and subsequent ring closure to afford amino derivative functionalized on the carbon ring. This methodology opens avenues for the synthesis of hydroxy and carboxylic derivatives from intermediary disulfonamide, showcasing the potential of cyclobutyl compounds in complex molecule construction (Lescop, Mevellec, & Huet, 2001).

  • Diverse Substituted Compounds : The exploration of variously substituted tetrahydroquinazolinone derivatives via Diels–Alder Adducts of Phenyl Vinyl Sulfone to Cyclobutene-Annelated Pyrimidinones demonstrates the cyclobutyl ring's utility in generating compounds with potential pharmaceutical relevance. This work highlights the cyclobutyl scaffold's adaptability in constructing complex heterocyclic structures (Dalai et al., 2006).

  • Antibacterial Activity : The synthesis and study of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives have been reported, indicating the structural modification potential of cyclobutyl compounds for developing antibacterial agents. This research exemplifies the cyclobutyl ring's role in medicinal chemistry, particularly in creating new antibacterial compounds (Reddy et al., 2011).

  • Spiroannulation Techniques : Cyclobutyl phenyl sulfoxide and derivatives have been used for the spiroannelation of cyclopentanone, demonstrating the cyclobutyl ring's utility in constructing spiro compounds. This work emphasizes cyclobutyl compounds' significance in synthesizing complex molecular architectures with potential for further functionalization (Fitjer, Schlotmann, & Noltemeyer, 1995).

作用機序

Target of Action

The primary target of this compound is the Janus kinase family member TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .

Mode of Action

This compound acts as a potent oral TYK2 allosteric inhibitor . It binds potently to the JH2 regulatory domain of the TYK2 protein . This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase . It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay .

Biochemical Pathways

The compound affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . By inhibiting TYK2, the compound disrupts these pathways, potentially reducing the inflammatory and autoimmune responses associated with diseases like psoriasis, lupus, and IBD .

Pharmacokinetics

The compound is orally bioavailable . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is high, as measured in in vitro kinase assays . The compound exhibits excellent ADME properties .

Result of Action

The compound demonstrates dose-dependent efficacy in commonly studied animal models . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model .

特性

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMVDRQLGQZQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。